molecular formula C6H5IN2O4 B14440902 4-Iodo-1-methyl-1H-pyrazole-3,5-dicarboxylic acid

4-Iodo-1-methyl-1H-pyrazole-3,5-dicarboxylic acid

Cat. No.: B14440902
M. Wt: 296.02 g/mol
InChI Key: MUWLPASDLVIRHG-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-1H-pyrazole-3,5-dicarboxylic acid is a pyrazole-based heterocyclic compound featuring a methyl group at the 1-position, an iodine atom at the 4-position, and dicarboxylic acid moieties at the 3- and 5-positions. Its dicarboxylic acid groups enhance metal-binding capabilities, making it relevant in coordination polymer synthesis and catalysis .

Properties

Molecular Formula

C6H5IN2O4

Molecular Weight

296.02 g/mol

IUPAC Name

4-iodo-1-methylpyrazole-3,5-dicarboxylic acid

InChI

InChI=1S/C6H5IN2O4/c1-9-4(6(12)13)2(7)3(8-9)5(10)11/h1H3,(H,10,11)(H,12,13)

InChI Key

MUWLPASDLVIRHG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)I)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-methyl-1H-pyrazole-3,5-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can yield pyrazoles . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as ruthenium-catalyzed hydrogen transfer reactions, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Pyrazole Dicarboxylic Acid Derivatives

1-Methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid (CAS 159427-77-7)
  • Structure : Methyl (1-position), nitro (4-position), dicarboxylic acid (3,5-positions).
  • Key Differences : The nitro group is a strong electron-withdrawing substituent, contrasting with the electron-deficient yet bulky iodine in the target compound. This difference impacts redox behavior and stability.
  • Applications : Nitro groups often enhance explosive or energetic material properties, whereas iodine may favor halogen-bonding interactions in crystal engineering .
Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5-Dicarboxylate
  • Structure: Ethyl ester groups (3,5-positions), amino (4-position), 3-chlorophenyl (1-position).
  • Key Differences: Ester groups reduce acidity compared to carboxylic acids, altering solubility and metal-binding capacity.
1H-Pyrazole-3,5-dicarboxylic Acid (Unsubstituted Core)
  • Structure: No substituents at 1- or 4-positions.
  • Key Differences : The absence of methyl and iodine groups simplifies coordination modes but reduces steric hindrance. This compound is widely used in lanthanide coordination polymers, where substituent-free ligands allow flexible bonding geometries .

Heterocyclic Dicarboxylic Acids Beyond Pyrazole

Imidazole-4,5-dicarboxylic Acid Derivatives
  • Structure : Imidazole core with dicarboxylic acids at 4,5-positions.
  • Key Differences: Imidazole’s N-heteroatoms create a stronger N,O-donor system for metal coordination compared to pyrazole. Derivatives like 2-(2-methylbenzylsulfonyl)-1H-imidazole-4,5-dicarboxylic acid exhibit diverse pharmacological activities, suggesting that pyrazole analogs may similarly modulate biological targets but with distinct potency .
Pyrrole-2,5-dicarboxylic Acid Derivatives
  • Structure : Pyrrole core with dicarboxylic acids at 2,5-positions.
  • Key Differences : Pyrrole’s aromaticity and electron-rich nature contrast with pyrazole’s weaker aromaticity. Compounds like 1H-pyrrole-2,5-dicarboxylic acid demonstrate anti-inflammatory effects via ERK/JNK pathways, hinting that pyrazole analogs could share mechanistic pathways but differ in bioavailability due to iodine’s hydrophobicity .

Physicochemical and Functional Properties

Solubility and Acidity

  • Carboxylic Acids vs. Esters : The target compound’s free carboxylic acids (pKa ~2–3) enhance water solubility and metal chelation compared to ester derivatives (e.g., dimethyl 1H-pyrazole-3,5-dicarboxylate, CAS 4077-76-3) .

Coordination Chemistry

  • Lanthanide Binding : 1H-Pyrazole-3,5-dicarboxylic acid forms stable coordination polymers with lanthanides. The methyl and iodine groups in the target compound may restrict coordination modes but enhance selectivity for specific metal ions .
  • Halogen Bonding: The iodine atom can engage in halogen bonding, a feature absent in nitro- or amino-substituted analogs, offering unique crystal-packing advantages .

Tabulated Comparison of Key Analogs

Compound Name Core Structure Substituents (Positions) Key Properties/Applications Reference
4-Iodo-1-methyl-1H-pyrazole-3,5-dicarboxylic acid Pyrazole Iodo (4), methyl (1), COOH (3,5) Halogen bonding, coordination polymers -
1-Methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid Pyrazole Nitro (4), methyl (1), COOH (3,5) High reactivity, energetic materials
Diethyl 4-Amino-1-(3-Cl-Ph)-Pyrazole-3,5-Dicarboxylate Pyrazole 3-Cl-Ph (1), NH2 (4), COOEt (3,5) Lipophilic, potential bioactivity
1H-Pyrrole-2,5-dicarboxylic acid Pyrrole COOH (2,5) Anti-inflammatory, ERK/JNK inhibition
Imidazole-4,5-dicarboxylic acid Imidazole COOH (4,5) Strong N,O-donor for metal complexes

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